molecular formula C₁₆H₁₅D₃O₁₀ B1158663 Isoferulic Acid-d3 3-O-β-D-Glucuronide

Isoferulic Acid-d3 3-O-β-D-Glucuronide

Cat. No.: B1158663
M. Wt: 373.33
Attention: For research use only. Not for human or veterinary use.
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Description

Classification and Molecular Identity

This compound belongs to the class of organic compounds known as phenolic glycosides, which are characterized by phenolic structures attached to glycosyl moieties. The compound exhibits a specific molecular formula of C16H15D3O10, with a molecular weight of 373.33 grams per mole. The Chemical Abstracts Service registry number for this compound is 1065272-10-7, establishing its unique chemical identity in scientific databases.

The structural composition features a deuterated isoferulic acid moiety conjugated to a β-D-glucuronide group through a 3-O linkage. The deuterium labeling occurs specifically at the methoxy group, where three hydrogen atoms are replaced with deuterium atoms, providing the characteristic mass shift essential for analytical applications. The compound's systematic name is 5-(2-Carboxyethenyl)-2-(methoxy-d3)phenyl β-D-Glucopyranosiduronic Acid, reflecting its complex structural organization.

Property Value Reference
Molecular Formula C16H15D3O10
Molecular Weight 373.33 g/mol
CAS Number 1065272-10-7
Exact Mass 373.11062 Da
Chemical Classification Phenolic Glycoside

The compound exists as a white to off-white solid under standard conditions and demonstrates hygroscopic properties, requiring careful storage conditions to maintain stability. Its spectroscopic characteristics include distinctive fragmentation patterns in mass spectrometry, with characteristic peaks at mass-to-charge ratios corresponding to glucuronide loss and deuterated methoxy group retention.

Historical Context and Development as an Analytical Standard

The development of this compound as an analytical standard emerged from the growing recognition of the importance of hydroxycinnamic acid metabolites in human health research. The systematic investigation of coffee polyphenol metabolism led to the identification of glucuronide conjugates as major circulating metabolites in human biological fluids. This discovery necessitated the development of highly specific analytical methods capable of accurately quantifying these compounds in complex biological matrices.

The first synthesis and characterization of hydroxycinnamic acid glucuronide conjugates was reported in 2010, when researchers prepared a comprehensive set of 24 potential human metabolites of coffee polyphenols for use as analytical standards. Among these synthesized compounds, isoferulic acid glucuronide derivatives were identified as critical metabolites present in human plasma and urine following coffee consumption. The deuterated version was subsequently developed to serve as an internal standard, providing enhanced analytical precision through stable isotope dilution mass spectrometry techniques.

Properties

Molecular Formula

C₁₆H₁₅D₃O₁₀

Molecular Weight

373.33

Synonyms

5-(2-Carboxyethenyl)-2-(methoxy-d3)phenyl β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Isoferulic Acid 3-O-β-D-Glucuronide (Non-Deuterated)
  • Structure : Comprises isoferulic acid linked to glucuronic acid at the 3-hydroxyl position.
  • Role : A major urinary metabolite observed in human intervention studies, particularly after anthocyanin consumption .
  • Key Data : In a 16-week anthocyanin trial, its urinary levels significantly increased (p < 0.05), correlating with improved cognitive scores .
Dihydroisoferulic Acid 3-O-β-D-Glucuronide
  • Structural Difference: Saturation of the propenoic side chain (dihydro form) compared to isoferulic acid.
  • Its anti-inflammatory effects are less potent than dihydrocaffeic acid glucuronide .
  • Commercial Use : Available as a reference standard (Catalogue N◦D448940) for metabolic research .
Ferulic Acid 4-O-β-D-Glucuronide
  • Positional Isomer : Glucuronidation occurs at the 4-hydroxyl group instead of the 3-position.
  • Metabolic Relevance: Exhibits a dose-dependent increase in plasma (r² > 0.90) during cranberry polyphenol interventions, suggesting higher systemic absorption compared to 3-O-conjugates .
Resveratrol 3-O-β-D-Glucuronide
  • Synthetic Route : Prepared via trimethylresveratrol acetylation and selective deacetylation (40% yield), highlighting challenges in glucuronide synthesis .
  • Functional Contrast : Unlike isoferulic acid derivatives, resveratrol glucuronide is studied for its chemopreventive activity, though both share glucuronidation as a detoxification pathway .

Deuterated Analogues

Mycophenolic Acid-d3 β-D-Glucuronide
  • Application: Used to monitor immunosuppressant metabolites. Its deuterated form improves stability in biological matrices, similar to Isoferulic Acid-d3 3-O-β-D-Glucuronide .
  • Key Difference: Parent compound (mycophenolic acid) inhibits inosine monophosphate dehydrogenase, unlike isoferulic acid’s antioxidant role .
Deoxycholic Acid-d5 3-O-β-D-Glucuronide
  • Structural Basis : A bile acid glucuronide with deuterium labeling.
  • Utility: Highlights the broader use of deuterated glucuronides in tracking enterohepatic recirculation, contrasting with isoferulic acid’s focus on dietary polyphenol metabolism .

Analytical and Metabolic Differentiation

Analytical Challenges

  • Isomer Discrimination : Isoferulic acid 3-O-β-D-glucuronide and its isomers require high-resolution LC-FT-ICR MS for differentiation. Post-column infusion of deuterated IS (e.g., naproxen-D3) improves semi-quantitative accuracy .
  • Deuterated vs. Non-Deuterated: The d3-label in this compound avoids overlap with endogenous peaks, critical for pharmacokinetic studies .

Metabolic Pathways

  • Glucuronidation vs. Sulfation : Isoferulic acid 3-O-glucuronide and 3-O-sulfate (r² ≈ 0.90) both increase dose-dependently but differ in excretion rates. Glucuronides generally exhibit longer half-lives due to renal reabsorption .
  • Bioactivity : Dihydroisoferulic acid 3-O-glucuronide shows weaker neuroinflammatory mitigation than dihydrocaffeic acid derivatives, emphasizing the impact of hydroxylation patterns .

Comparative Data Table

Compound Molecular Formula Molecular Weight Glucuronide Position Parent Aglycone Key Application
This compound C16H13D3O10 383.33 3-O Isoferulic Acid LC-MS Internal Standard
Isoferulic Acid 3-O-β-D-Glucuronide C16H16O10 368.29 3-O Isoferulic Acid Urinary Biomarker
Dihydroisoferulic Acid 3-O-β-D-Glucuronide C16H20O10 372.32 3-O Dihydroisoferulic Acid Anti-inflammatory Studies
Ferulic Acid 4-O-β-D-Glucuronide C16H16O10 368.29 4-O Ferulic Acid Plasma Metabolite
Resveratrol 3-O-β-D-Glucuronide C20H20O8 388.37 3-O Resveratrol Chemoprevention Research

Research Implications

  • Synthetic Optimization : Lessons from resveratrol glucuronide synthesis (e.g., selective deacetylation) could improve yields of isoferulic acid derivatives .
  • Pharmacological Screening : Positional isomers (3-O vs. 4-O glucuronides) warrant comparative bioactivity assays to elucidate structure-activity relationships .
  • Analytical Advances : High-resolution MS and deuterated IS remain critical for accurate quantification in complex matrices .

Preparation Methods

Deuterium Labeling of the Methoxy Group

The incorporation of deuterium into isoferulic acid precedes glucuronidation. This step typically involves substituting the methyl group in the methoxy moiety with deuterated methanol (CD3OH\text{CD}_3\text{OH}) under acidic or basic conditions. For example:

  • Reaction Setup :

    • Isoferulic acid is dissolved in anhydrous dimethylformamide (DMF).

    • Deuterated methanol and a catalytic amount of BF3-OEt2\text{BF}_3\text{-OEt}_2 are added.

    • The mixture is refluxed at 80°C for 12–24 hours under inert atmosphere.

  • Workup and Purification :

    • The crude product is extracted with ethyl acetate and washed with brine.

    • Deuterium incorporation is confirmed via 1H NMR^1\text{H NMR} (disappearance of the methoxy proton signal at δ 3.8 ppm) and high-resolution mass spectrometry (HRMS).

Table 1: Key Parameters for Deuterium Labeling

ParameterValue/DescriptionSource
Reaction Temperature80°C
CatalystBF3-OEt2\text{BF}_3\text{-OEt}_2
Purity Post-Purification>95% (HPLC)

Enzymatic Glucuronidation of Deuterated Isoferulic Acid

Glucuronidation is catalyzed by UGT enzymes, predominantly UGT1A1, UGT1A3, and UGT1A9, which transfer glucuronic acid from UDP-glucuronic acid (UDPGA) to the 3-hydroxyl group of isoferulic acid-d3.

  • In Vitro Biosynthesis Protocol :

    • Incubation System : Human liver microsomes (1 mg/mL protein) or recombinant UGT Supersomes® (0.2 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

    • Cofactors : UDPGA (3.2 mg/mL), MgCl2_2 (5 mM), and D-saccharolactone (1 mg/mL) to inhibit endogenous β-glucuronidase.

    • Reaction Conditions : 37°C for 2 hours with agitation.

    • Quenching : Acetonitrile (1:1 v/v) followed by centrifugation at 4,630 × g.

  • Product Isolation :

    • Supernatants are lyophilized and reconstituted in methanol.

    • Semi-preparative HPLC with a C18 column (5 µm, 250 × 10 mm) achieves >95% purity, as confirmed by analytical HPLC.

Table 2: Enzymatic Glucuronidation Efficiency

ParameterValue/DescriptionSource
Yield60–75% (microsomes)
Regioselectivity>90% conjugation at 3-O position
StabilityShort shelf life; store at -80°C

Analytical Characterization and Validation

Structural Confirmation

  • NMR Spectroscopy : 1H NMR^1\text{H NMR} and 13C NMR^{13}\text{C NMR} verify the absence of methoxy protons and the β-D-glucuronide linkage.

  • Mass Spectrometry : HRMS shows a molecular ion peak at m/z 373.1088 ([M-H]^-), consistent with the theoretical mass.

Purity and Stability Assessment

  • HPLC : Reverse-phase chromatography (C18 column, 0.1% formic acid/acetonitrile gradient) confirms >95% purity.

  • Stability Studies : The compound undergoes acyl migration at pH >7.4, necessitating storage at -80°C and avoidance of freeze-thaw cycles.

Challenges in Synthesis and Scale-Up

  • Deuterium Exchange : Residual protium in the methoxy group may occur if CD3OH\text{CD}_3\text{OH} purity is <99.5%. This necessitates rigorous solvent drying and reaction monitoring.

  • Enzymatic Activity Variability : Batch-to-batch differences in UGT Supersomes® require activity normalization using control substrates like 4-methylumbelliferone.

  • Cost and Scalability : Custom synthesis (as noted by LGC Standards) limits bulk production, with lead times extending to 8–12 weeks.

Applications in Pharmacokinetic Research

The deuterated glucuronide enables precise quantification of isoferulic acid metabolism in vivo. For instance:

  • LC-MS/MS Methods : Isotopic dilution corrects for matrix effects, improving accuracy in plasma and urine assays.

  • Toxicological Studies : The compound aids in assessing acyl glucuronide reactivity, a predictor of drug-induced liver injury .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Isoferulic Acid-d3 3-O-β-D-Glucuronide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves deuterium labeling at specific positions (e.g., aromatic or glucuronide moieties) followed by glucuronidation. For example:

Deuteration : Isoferulic acid is deuterated using isotopic exchange or catalytic deuteration methods under controlled pH and temperature to ensure >98% isotopic purity .

Glucuronidation : The deuterated isoferulic acid is enzymatically conjugated with UDP-glucuronic acid using recombinant UGT enzymes (e.g., UGT1A1/1A9) in buffered systems (pH 7.4, 37°C). Kinetic monitoring via HPLC ensures optimal reaction termination .

  • Critical Factors : Acetylation steps (e.g., protecting hydroxyl groups) and purification via silica gel chromatography with ethyl acetate:acetic acid (94:6) improve yield .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Use reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) and MRM transitions for selective detection. Deuterium labeling reduces matrix interference, enhancing sensitivity .
  • NMR Spectroscopy : ¹H-NMR (600 MHz) in DMSO-d6 identifies deuteration efficiency (e.g., loss of proton signals at C-3/C-5 positions) and glucuronide linkage confirmation via anomeric proton shifts (δ 5.4–5.7 ppm) .
  • Validation : Include spike-recovery tests (85–115% recovery) and inter-day precision (<15% RSD) per FDA guidelines .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodological Answer :

  • Storage Conditions : Lyophilized powder stored at -80°C in amber vials under argon prevents hydrolysis and photodegradation. Reconstitute in deuterium-depleted water for NMR studies .
  • Stability Testing : Monitor degradation via accelerated stability protocols (40°C/75% RH for 4 weeks) with LC-MS quantification .

Advanced Research Questions

Q. What metabolic pathways and enzymes are involved in the hydrolysis of this compound in human hepatocytes?

  • Methodological Answer :

  • Enzymatic Profiling : Incubate with human liver microsomes (HLMs) and β-glucuronidase inhibitors (e.g., D-saccharic acid 1,4-lactone). LC-MS/MS identifies free isoferulic acid-d3 as the hydrolysis product .
  • Kinetic Analysis : Calculate Km and Vmax using Michaelis-Menten models. This compound shows lower Km (~5 μM) for β-glucuronidase compared to non-deuterated analogs, suggesting altered enzyme affinity .

Q. How can isotopic labeling (d3) improve pharmacokinetic modeling of Isoferulic Acid glucuronides in vivo?

  • Methodological Answer :

  • Tracer Studies : Co-administer deuterated and non-deuterated forms in rodent models. LC-MS/MS distinguishes isotopic clusters (m/z +3) to track parent compound vs. metabolites .
  • Compartmental Modeling : Use WinNonlin® to calculate AUC, clearance, and volume of distribution. Deuterated analogs reduce endogenous interference, improving model accuracy for enterohepatic recirculation studies .

Q. What are the key challenges in resolving data contradictions between in vitro and in vivo glucuronidation rates?

  • Methodological Answer :

  • In Vitro-In Vivo Extrapolation (IVIVE) : Adjust for protein binding (e.g., fu,mic = 0.1) and enzyme abundance differences (UGT1A1: 15 pmol/mg in HLMs vs. tissue-specific expression). Use Simcyp® to simulate hepatic extraction ratios .
  • Tissue-Specific Metabolism : Compare portal vein vs. systemic plasma concentrations in perfused liver models. This compound shows 30% higher hepatic extraction than intestinal glucuronidation .

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